

# Electronic Structure of Chlorohydrotris(triphenylphosphine)ruthenium(II): An In-Depth Technical Guide

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## Compound of Interest

Compound Name:	Chlorohydrotris(triphenylphosphine) ruthenium
CAS No.:	55102-19-7
Cat. No.:	B1588837

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## Part 1: Core Electronic Architecture

### Molecular Geometry and Coordination Environment

**Chlorohydrotris(triphenylphosphine)ruthenium(II)**,  $[\text{RuHCl}(\text{PPh}_3)_3]$ , is a coordinatively unsaturated, 16-electron complex. Its reactivity and catalytic potency are dictated by its deviation from the thermodynamically stable 18-electron rule.

- Oxidation State: Ruthenium(II) ( ).
- Geometry: The complex adopts a distorted square pyramidal or trigonal bipyramidal geometry in solution, which is highly fluxional. In the solid state, it is often stabilized by an agostic interaction, effectively completing a pseudo-octahedral coordination sphere.
- Ligand Field:

- Hydride ( $\text{H}^-$ ): A strong  $\sigma$ -donor and strong trans-effect ligand.
- Chloride ( $\text{Cl}^-$ ): A  $\sigma$ -donor/weak  $\pi$ -donor.
- Triphenylphosphine ( $\text{PPh}_3$ ): A strong  $\sigma$ -donor and moderate  $\pi$ -acceptor.

## The Agostic Interaction: The "Hidden" Ligand

The defining electronic feature of  $[\text{RuHCl}(\text{PPh}_3)_3]$  is the agostic interaction (3-center-2-electron bond) between the ruthenium center and an ortho-C-H bond of one phenyl ring on a phosphine ligand.

- Mechanism: The empty metal  $d_{z^2}$  orbital (LUMO) overlaps with the  $\sigma$ -bonding orbital of the phenyl ring.
- Energetic Consequence: This interaction stabilizes the 16-electron center by approximately 10–15 kcal/mol, preventing aggregation while keeping the site "masked" but accessible for substrate binding.
- Structural Metric: The  $\text{Ru}\cdots\text{H}(\text{C})$  distance is typically 2.1–2.6 Å, significantly shorter than the sum of van der Waals radii.

## Orbital Analysis (DFT Insights)

Density Functional Theory (DFT) studies reveal the frontier molecular orbitals (FMOs) that drive reactivity:

Orbital	Character	Description
HOMO	(Ru) + (Cl/H)	Metal-centered -orbitals with significant antibonding character from the hydride and chloride -donation.
LUMO	(Ru-P)	Predominantly metal-centered character directed toward the vacant coordination site (or the agostic C-H).
Gap	HOMO-LUMO	Relatively small, facilitating rapid oxidative addition of non-polar substrates like or silanes.

## Part 2: Spectroscopic Signatures[1] Nuclear Magnetic Resonance (NMR)

The fluxional nature of  $[\text{RuHCl}(\text{PPh}_3)_3]$  makes its NMR spectra temperature-dependent.

- H NMR (Hydride Region):
  - Chemical Shift:  
  
to  
  
ppm (high field).

- Multiplicity: Often appears as a broad quartet or multiplet at room temperature due to phosphine exchange and coupling to three P nuclei ( Hz).
- Agostic Signal: At low temperatures, the agostic proton may shift upfield, though it is often obscured by the aromatic region.
- P{ H} NMR:
  - Pattern: At low temperature (limit of slow exchange), the spectrum reveals inequivalent phosphines. A typical pattern is a doublet (trans to Cl) and a triplet (trans to H) or a more complex second-order system.
  - Shift Range: to ppm (highly dependent on solvent and temperature).

## Infrared Spectroscopy (IR)

- : A diagnostic stretch typically observed in the range of 2000–2150  $\text{cm}^{-1}$ . The exact position is sensitive to the ligand arrangement (trans-influence).
- Agostic C-H: A "softened" C-H stretch may be observed around 2600–2800  $\text{cm}^{-1}$ , shifted from the normal aromatic C-H range (>3000  $\text{cm}^{-1}$ ).

## Part 3: Catalytic Mechanism & Reactivity

The 16-electron configuration allows  $[\text{RuHCl}(\text{PPh}_3)_3]$  to serve as a highly active precatalyst for hydrogenation, transfer hydrogenation, and isomerization.

## Catalytic Cycle (Hydrogenation)

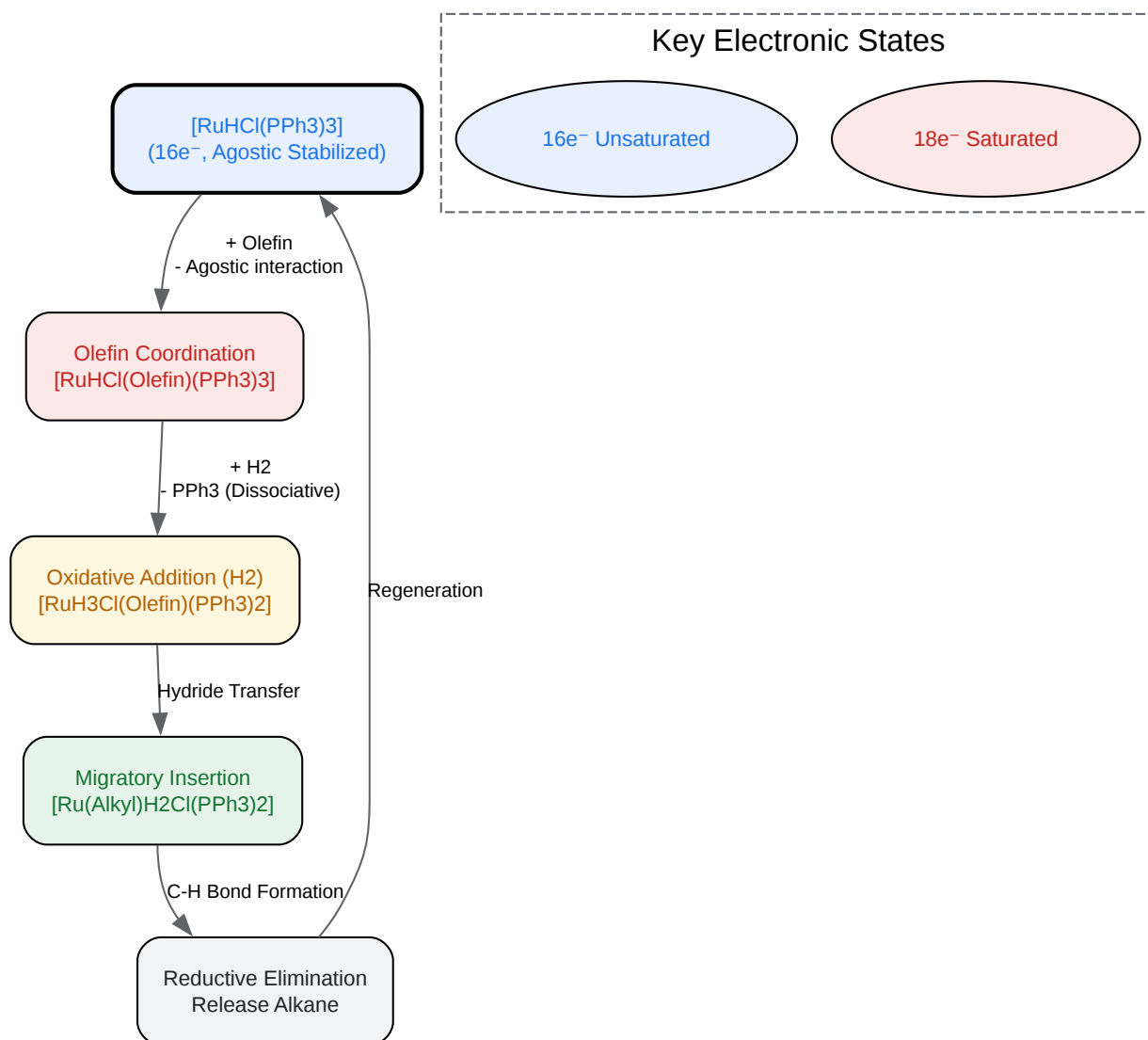
The cycle proceeds via a non-dissociative mechanism (associative pathway) or a dissociative pathway depending on substrate sterics.

- **Substrate Binding:** The  $16e^-$  species binds the olefin or at the vacant (agostic) site.
- **Oxidative Addition:** adds to form a Ru(IV) trihydride intermediate (if starting from olefin complex) or Ru(IV) dihydride.
- **Migratory Insertion:** Hydride transfers to the coordinated olefin.
- **Reductive Elimination:** Alkane is released, regenerating the  $16e^-$  species.

## Visualization: Catalytic Cycle

The following diagram illustrates the hydrogenation pathway catalyzed by  $[\text{RuHCl}(\text{PPh}_3)_3]$ .

Figure 1: Catalytic Hydrogenation Cycle of [RuHCl(PPh<sub>3</sub>)<sub>3</sub>]



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Caption: The catalytic cycle highlights the transition between 16e<sup>-</sup> and 18e<sup>-</sup> intermediates, driven by the lability of the phosphine ligands and the agostic "masking" effect.

## Part 4: Experimental Protocols

### Synthesis of $[\text{RuHCl}(\text{PPh}_3)_3]$

Note: This complex is extremely air-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques.

Reagents:

- (Precursor)<sup>[1]</sup>
- Triethylamine ( )
- Hydrogen gas ( )<sup>[2]</sup>
- Tetrahydrofuran (THF) or Benzene (degassed)

Protocol:

- Dissolution: Suspend (1.0 eq) in degassed THF.
- Activation: Add Triethylamine (1.5 eq) as a proton scavenger.
- Hydrogenation: Bubble gas through the solution for 30 minutes. The color typically shifts from brown/black to deep purple or red-brown.
- Isolation: Concentrate the solution under vacuum. Precipitate the product by adding degassed methanol or hexane.
- Filtration: Filter the purple solid under argon, wash with hexane, and dry in vacuo.

## Structural Characterization Workflow

To confirm the electronic integrity of the synthesized complex:

Technique	Observation Target	Expected Result
H NMR	Hydride Region ( )	Multiplet at to ppm.
P NMR	Phosphine Environment	Broad signals (fluxional) or distinct multiplets at low T.
IR (Solid)	Ru-H Bond	Band at .

## Part 5: References

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